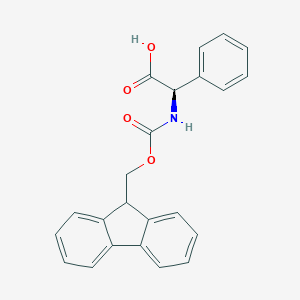

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-21H,14H2,(H,24,27)(H,25,26)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJHOCNJLMFYCV-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111524-95-9 | |

| Record name | (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid (Fmoc-D-phenylglycine)

CAS Number: 111524-95-9

Introduction

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid, commonly known as Fmoc-D-phenylglycine (Fmoc-D-Phg-OH), is a pivotal amino acid derivative for researchers and scientists in the fields of peptide chemistry, drug discovery, and materials science.[1] Its unique structural properties, conferred by the bulky fluorenylmethoxycarbonyl (Fmoc) protecting group and the phenyl side chain, make it an invaluable building block for the synthesis of complex peptides and peptidomimetics with enhanced biological activity and stability.[1] This technical guide provides a comprehensive overview of Fmoc-D-phenylglycine, with a focus on its chemical properties, applications in solid-phase peptide synthesis (SPPS), the critical challenge of racemization, and detailed experimental protocols to mitigate this issue.

Chemical and Physical Properties

Fmoc-D-phenylglycine is a white to off-white crystalline powder with the molecular formula C₂₃H₁₉NO₄ and a molecular weight of 373.40 g/mol .[2][3][4] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 111524-95-9 | [2][3] |

| Molecular Formula | C₂₃H₁₉NO₄ | [2][5] |

| Molecular Weight | 373.40 g/mol | [3][6] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 170-180 °C | [3][4] |

| Optical Rotation | [α]D²⁰ = -81 ± 3° (c=1 in DMF) | [2] |

| Purity | ≥ 98.0% (HPLC) | [3] |

| Solubility | Soluble in DMF and other organic solvents | [4] |

| Storage | 2-8°C, keep cool and dry | [2][7] |

Applications in Peptide Synthesis and Drug Development

Fmoc-D-phenylglycine is a cornerstone in modern solid-phase peptide synthesis (SPPS) for several reasons:

-

Enhanced Bioactivity and Stability: The incorporation of D-phenylglycine into peptide sequences can significantly increase their resistance to enzymatic degradation, thereby prolonging their in vivo half-life and enhancing their therapeutic potential.[1]

-

Structural Constraint: The phenylglycine residue introduces conformational constraints into the peptide backbone, which can be crucial for mimicking or disrupting protein-protein interactions.

-

Drug Design: It is a key component in the synthesis of various therapeutic peptides, including those with antimicrobial, antiviral, and anticancer activities.[1][8]

The Challenge of Racemization in Fmoc-SPPS

A significant challenge in the use of Fmoc-D-phenylglycine is its high susceptibility to racemization (epimerization) during the iterative cycles of Fmoc-SPPS.[8][9] This is primarily due to the increased acidity of the α-proton, which can be abstracted under the basic conditions of both the Fmoc deprotection and the coupling steps.[10][11] Racemization leads to the formation of diastereomeric impurities that are often difficult to separate from the target peptide, compromising its purity and biological activity.[11]

Several studies have systematically investigated the extent of racemization under various SPPS conditions. The choice of coupling reagents and the base used during the coupling step have been identified as the most critical factors.[7][8]

Quantitative Data on Racemization of Phenylglycine

The following table summarizes the percentage of the desired diastereomer of a model peptide synthesized under different coupling conditions, as reported by Liang et al. (2017). This data highlights the critical impact of reagent selection on maintaining stereochemical integrity.

| Coupling Reagent | Base | Correct Diastereomer (%) | Reference |

| HATU | DIPEA | 75 | [8] |

| HBTU | DIPEA | 72 | [8] |

| PyBOP | DIPEA | 70 | [8] |

| COMU | DIPEA | 92 | [8] |

| DEPBT | DIPEA | 85 | [8] |

| HATU | TMP | 93 | [8] |

| COMU | TMP | >99 | [8] |

| DEPBT | TMP | >99 | [8] |

| HATU | DMP | 91 | [8] |

| COMU | DMP | >99 | [8] |

| DEPBT | DMP | >99 | [8] |

Abbreviations: HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate; DEPBT: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one; DIPEA: N,N-Diisopropylethylamine; TMP: 2,4,6-Trimethylpyridine; DMP: 2,6-Dimethylpyridine.

In a separate study, the synthesis of the pentapeptide H-Ala-Val-Pro-Phg-Tyr-NH₂ using standard Fmoc-SPPS conditions resulted in 49% of the undesired diastereoisomer.[11] However, by optimizing the conditions to microwave-assisted SPPS at 50°C with DMTMM-BF₄ as the coupling reagent and NMM as the base, the diastereomeric purity was improved to 71%.[11]

Experimental Protocols

To minimize racemization and ensure the successful synthesis of phenylglycine-containing peptides, the following detailed protocol for manual Fmoc-SPPS is recommended.

Protocol: Minimized Racemization in Fmoc-SPPS of Phenylglycine-Containing Peptides

1. Resin Swelling:

- Place the appropriate amount of a suitable resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.

- Add N,N-dimethylformamide (DMF) to swell the resin for 1-2 hours with gentle agitation.[12]

- Drain the DMF.

2. Fmoc Deprotection:

- Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.[12]

- Drain the solution.

- Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.[12]

- Drain the solution and wash the resin thoroughly with DMF (5 times).[12]

3. Coupling of Fmoc-D-phenylglycine (Low Racemization Conditions):

- In a separate vessel, dissolve Fmoc-D-phenylglycine (3 equivalents relative to resin loading) and a low-racemization coupling reagent such as COMU (3 equivalents) in DMF.[7][12]

- Add a sterically hindered, weak base such as 2,4,6-trimethylpyridine (TMP) (6 equivalents) to the amino acid/coupling reagent mixture.[7][12]

- Immediately add this activation mixture to the resin.

- Agitate the reaction mixture for 1-2 hours, or until a negative Kaiser test is obtained.[12]

- Drain the coupling solution and wash the resin with DMF (3 times) and then dichloromethane (DCM) (3 times).[12]

4. Subsequent Amino Acid Couplings:

- Repeat steps 2 and 3 for the remaining amino acids in the peptide sequence. For amino acids other than phenylglycine, standard coupling reagents like HATU or HBTU with DIPEA as the base can be used.

5. Final Cleavage and Deprotection:

- After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry it thoroughly under vacuum.[12]

- Prepare a cleavage cocktail appropriate for the resin and any side-chain protecting groups (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).[12]

- Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[12]

- Filter the resin and collect the filtrate containing the cleaved peptide.

- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[12]

- Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Fmoc-SPPS Workflow

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Racemization Mechanism of Fmoc-D-phenylglycine

Caption: Proposed mechanism for the base-catalyzed racemization of Fmoc-phenylglycine.

References

- 1. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Fmoc-D-Phg-OH Novabiochem 111524-95-9 [sigmaaldrich.com]

- 4. China FMOC-D-PHG-OH(CAS# 111524-95-9) Manufacturer and Supplier | Xinchem [xinchem.com]

- 5. Fmoc-Phg-OH | C23H19NO4 | CID 7269367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fmoc-Phg-OH = 98.0 HPLC 102410-65-1 [sigmaaldrich.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Structure Elucidation of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid, commonly known as Fmoc-(R)-phenylglycine, is a crucial building block in solid-phase peptide synthesis, particularly for the incorporation of the non-proteinogenic amino acid (R)-phenylglycine. Its unique stereochemistry and the bulky Fmoc protecting group necessitate rigorous structural confirmation to ensure the integrity of the final peptide product. This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the complete structure elucidation of this compound. We detail the experimental protocols for key analytical techniques, present expected quantitative data in structured tables, and provide visualizations of the analytical workflow and key molecular features.

Introduction

The precise structure of amino acid derivatives is paramount in peptide synthesis and drug development. The fluorenylmethoxycarbonyl (Fmoc) protecting group is widely used for the temporary protection of the α-amino group of amino acids during solid-phase peptide synthesis.[1] (R)-phenylglycine is a non-proteinogenic amino acid whose incorporation into peptide chains can confer unique structural and functional properties. The correct stereochemistry and the integrity of the Fmoc-protected (R)-phenylglycine are critical for the desired bioactivity and structure of the final peptide.

This guide outlines the multi-faceted approach to the structure elucidation of Fmoc-(R)-phenylglycine, employing a combination of chromatographic and spectroscopic techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₁₉NO₄ | [2] |

| Molecular Weight | 373.40 g/mol | [2] |

| CAS Number | 111524-95-9 | [3] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 169-182 °C | [1] |

| Optical Activity | [α]₂₀/D +81±3°, c = 1% in DMF | [4] |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity and stereochemical integrity of Fmoc-(R)-phenylglycine.

Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the primary method for determining the chemical purity of the compound.

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be 30-90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm or 265 nm, characteristic of the Fmoc group.

-

-

Data Analysis: The purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area.

Enantiomeric Purity by Chiral HPLC

Due to the benzylic nature of the α-proton, phenylglycine is prone to racemization, especially during synthesis and peptide coupling reactions.[5][6][7][8] Chiral HPLC is crucial to confirm the enantiomeric excess of the (R)-enantiomer.

-

Sample Preparation: As described for RP-HPLC.

-

Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.

-

Chromatographic Conditions:

-

Column: A polysaccharide-based chiral stationary phase (CSP), such as one based on cellulose or amylose derivatives.

-

Mobile Phase: Typically a mixture of hexane/isopropanol or other normal-phase eluents, often with a small amount of an acidic or basic modifier to improve peak shape. Reversed-phase chiral separations can also be developed.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV absorbance at 254 nm.

-

-

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the (R) and (S) enantiomers: % ee = [((Area_R - Area_S) / (Area_R + Area_S))] x 100.

Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and connectivity of the atoms in Fmoc-(R)-phenylglycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structure elucidation of organic molecules. Both ¹H and ¹³C NMR are employed.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.[9] The choice of solvent can affect the chemical shifts.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Data Acquisition:

-

¹H NMR: Standard proton experiment.

-

¹³C NMR: Proton-decoupled carbon experiment.

-

2D NMR (optional but recommended for unambiguous assignment): COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons.

-

-

Data Analysis: The chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and integration of the signals are analyzed to deduce the structure.

| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Fluorenyl H (8H) | 7.20 - 7.90 | m | 8H |

| Phenyl H (5H) | 7.20 - 7.50 | m | 5H |

| NH | ~5.0 - 6.0 | d | 1H |

| α-CH | ~5.3 | d | 1H |

| Fmoc CH | ~4.2 | t | 1H |

| Fmoc CH₂ | ~4.4 | d | 2H |

The expected chemical shifts for the carbon atoms are presented in Table 3.

| Carbon(s) | Expected Chemical Shift (ppm) |

| C=O (Carboxyl) | 170 - 175 |

| C=O (Carbamate) | 155 - 157 |

| Fluorenyl & Phenyl C (aromatic) | 120 - 145 |

| α-C | ~58 |

| Fmoc CH | ~47 |

| Fmoc CH₂ | ~67 |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the fragmentation pattern of the molecule, further confirming its identity.

-

Sample Preparation: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR)) is ideal.

-

Data Acquisition:

-

Full Scan MS: To determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

-

Tandem MS (MS/MS): The molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern.

-

-

Data Analysis: The measured accurate mass is compared to the theoretical mass of the elemental composition. The fragmentation pattern is analyzed to confirm the presence of key structural motifs, such as the Fmoc group and the phenylglycine core.

| Ion | Expected m/z |

| [M+H]⁺ | 374.1392 |

| [M-H]⁻ | 372.1236 |

| [M-Fmoc+H]⁺ | 152.0711 |

| Fmoc⁺ | 179.0861 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or mixed with KBr to form a pellet.

-

Instrumentation: A standard FT-IR spectrometer.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Data Analysis: The absorption bands are assigned to specific functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 3300 - 2500 (broad) |

| N-H stretch (Amide) | ~3300 |

| C-H stretch (Aromatic) | 3100 - 3000 |

| C-H stretch (Aliphatic) | 3000 - 2850 |

| C=O stretch (Carboxylic acid) | ~1715 |

| C=O stretch (Carbamate) | ~1690 |

| C=C stretch (Aromatic) | 1600 - 1450 |

Visualizations

Workflow for Structure Elucidation

The logical flow of experiments for the comprehensive structure elucidation of Fmoc-(R)-phenylglycine is depicted below.

Caption: Workflow for the structure elucidation of Fmoc-(R)-phenylglycine.

Key Structural Features and Spectroscopic Correlations

This diagram illustrates the key functional groups of Fmoc-(R)-phenylglycine and their expected spectroscopic signatures.

Caption: Key structural features and their spectroscopic correlations.

Biological Context

While specific signaling pathways involving this compound are not extensively documented, the incorporation of non-proteinogenic amino acids like phenylglycine into peptides is a common strategy in drug design to enhance properties such as metabolic stability, conformational constraint, and receptor binding affinity. Phenylglycine-containing peptides have been investigated for a range of biological activities, including as antimicrobial agents and enzyme inhibitors.[6] Fmoc-protected amino acids themselves, such as Fmoc-phenylalanine, have also been shown to exhibit antibacterial properties.[10]

Conclusion

The structure elucidation of this compound is a critical quality control step in its use for peptide synthesis and drug development. A combination of chromatographic and spectroscopic techniques, as detailed in this guide, is necessary for unambiguous confirmation of its identity, purity, and stereochemical integrity. The provided protocols and expected data serve as a valuable resource for researchers and scientists working with this important amino acid derivative.

References

- 1. mdpi.com [mdpi.com]

- 2. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]

- 8. researchgate.net [researchgate.net]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. Fmoc-phenylalanine displays antibacterial activity against Gram-positive bacteria in gel and solution phases - Soft Matter (RSC Publishing) [pubs.rsc.org]

A Technical Guide to (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic Acid in Peptide Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid, commonly known as Fmoc-D-phenylglycine, is a critical building block in the field of peptide chemistry and pharmaceutical development. Its unique structural features, particularly the phenyl group on the α-carbon, impart valuable properties to peptides, but also introduce significant synthetic challenges, most notably the propensity for racemization. This technical guide provides an in-depth overview of the physicochemical properties, applications, and detailed experimental protocols for the efficient utilization of Fmoc-D-phenylglycine in solid-phase peptide synthesis (SPPS). Furthermore, it addresses the critical issue of racemization and presents strategies to ensure high stereochemical purity in the final peptide products.

Physicochemical Properties

Fmoc-D-phenylglycine is a white to off-white crystalline powder. A comprehensive summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 373.40 g/mol | [1][2] |

| Molecular Formula | C₂₃H₁₉NO₄ | [1][2] |

| Appearance | White to off-white powder | [1][2] |

| Melting Point | 176-180 °C | [1] |

| Purity (HPLC) | ≥98.0% | [1] |

| Enantiomeric Purity | ≥99.0% | [1] |

| Solubility | Soluble in DMF | [1] |

| Storage Temperature | 2-8°C |

Applications in Research and Drug Development

The primary application of Fmoc-D-phenylglycine lies in its role as a protected amino acid for solid-phase peptide synthesis (SPPS). The incorporation of the D-phenylglycine moiety into peptide sequences can significantly influence their conformational properties, proteolytic stability, and biological activity.

Key application areas include:

-

Peptide-Based Therapeutics: The introduction of this unnatural amino acid can enhance the metabolic stability of peptide drugs by making them less susceptible to enzymatic degradation.

-

Novel Antibiotics: Phenylglycine and its derivatives are integral components of various antimicrobial peptides.

-

Receptor Ligands: The rigid structure of D-phenylglycine can help in designing peptides with high affinity and selectivity for specific biological targets.

-

Bioconjugation: It can be used in processes to attach biomolecules to other molecules or surfaces, which is valuable in developing targeted drug delivery systems.[2]

Experimental Protocols

The successful incorporation of Fmoc-D-phenylglycine into a peptide chain via Fmoc-based SPPS requires careful optimization of the coupling conditions to mitigate the risk of racemization. Below are detailed protocols for the coupling step.

General Fmoc Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol

This protocol outlines the standard steps for coupling an Fmoc-protected amino acid, including Fmoc-D-phenylglycine, to a resin-bound peptide chain.

Materials:

-

Fmoc-D-phenylglycine

-

Solid-phase synthesis resin (e.g., Rink Amide resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% Piperidine in DMF

-

Coupling reagent (e.g., HBTU, HATU, or COMU)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Activation:

-

In a separate vessel, dissolve Fmoc-D-phenylglycine (3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in a minimal amount of DMF.

-

Add the base (e.g., DIPEA, 6 equivalents) to the solution.

-

Allow the mixture to pre-activate for 1-2 minutes.

-

-

Coupling Reaction:

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring the Reaction: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times).

Optimized Protocol to Minimize Racemization of Fmoc-D-phenylglycine

The α-proton of phenylglycine is susceptible to base-catalyzed epimerization during the activation and coupling steps. Using specific coupling reagents and non-nucleophilic bases can significantly reduce this side reaction. Studies have shown that using COMU as a coupling reagent in combination with a sterically hindered base like 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) can yield peptides with high stereochemical integrity.[3][4][5]

Optimized Coupling Step:

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-phenylglycine (3 equivalents) and COMU (3 equivalents) in DMF.

-

Base Addition: Add a sterically hindered, weak base such as 2,4,6-trimethylpyridine (TMP) (6 equivalents) to the amino acid/coupling reagent mixture.

-

Coupling: Immediately add the activation mixture to the resin and agitate for 1-2 hours, or until a negative Kaiser test is observed.

Visualizing the Workflow

The following diagrams illustrate the core logical workflow of Fmoc-based solid-phase peptide synthesis and the chemical pathway of Fmoc deprotection.

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Caption: Chemical pathway of Fmoc group deprotection using piperidine.

Conclusion

This compound is an indispensable tool for the synthesis of complex and biologically active peptides. While its use presents the challenge of racemization, the application of optimized coupling protocols, particularly with reagents like COMU and sterically hindered bases, allows for the successful incorporation of this valuable amino acid with high stereochemical fidelity. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize Fmoc-D-phenylglycine in their synthetic endeavors, ultimately contributing to advancements in drug discovery and development.

References

- 1. Fmoc-Phg-OH Novabiochem 102410-65-1 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. peptide.com [peptide.com]

In-Depth Technical Safety Guide for (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid, a key building block in peptide synthesis and drug discovery. The information presented herein is intended to support researchers and scientists in handling this compound safely and in understanding its potential toxicological profile.

Chemical Identification and Physical Properties

| Identifier | Value |

| Chemical Name | This compound |

| Common Synonyms | (R)-Fmoc-phenylglycine, Fmoc-(R)-Phg-OH |

| CAS Number | 111548-93-3 |

| Molecular Formula | C₂₃H₁₉NO₄ |

| Molecular Weight | 373.40 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥97% |

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS) for the compound and its stereoisomers, this compound is classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation.[1] |

GHS Pictograms:

Signal Word: Warning

Quantitative Toxicological Data

| Endpoint | Predicted Value | Prediction Model/Tool |

| Acute Oral Toxicity (LD₅₀, rat) | Category 4 (300 - 2000 mg/kg) | Based on GHS classification from SDS[1] |

| Skin Irritation | Irritant (Category 2) | Based on GHS classification from SDS[1] |

| Eye Irritation | Irritant (Category 2A) | Based on GHS classification from SDS[1] |

| Mutagenicity (Ames test) | Non-mutagenic | Prediction based on general data for Fmoc-amino acids |

Experimental Protocols for Key Safety Assessments

Detailed methodologies for key toxicological assessments are outlined below, based on internationally recognized OECD guidelines. These protocols are provided to guide researchers in the potential experimental evaluation of this compound.

Skin Irritation/Corrosion (OECD Test Guideline 439)

The in vitro skin irritation test utilizes a reconstructed human epidermis (RhE) model.[2]

-

Test System: A three-dimensional RhE model, consisting of non-transformed human-derived epidermal keratinocytes, is used.

-

Procedure:

-

The test chemical is applied topically to the RhE tissue.

-

Following a defined exposure period, the chemical is removed by washing.

-

The tissue is incubated for a post-exposure period.

-

-

Endpoint Measurement: Cell viability is determined using the MTT assay, where viable cells reduce the yellow MTT tetrazolium salt to a blue formazan product. The optical density of the extracted formazan is measured spectrophotometrically.

-

Classification: A chemical is classified as a skin irritant (Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[2]

Serious Eye Damage/Eye Irritation (OECD Test Guideline 405)

The acute eye irritation/corrosion test is typically performed on albino rabbits.[3][4]

-

Test System: Healthy, young adult albino rabbits are used.

-

Procedure:

-

A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.

-

-

Endpoint Measurement: The degree of eye irritation is scored based on lesions of the cornea, iris, and conjunctiva.

-

Classification: The classification is based on the severity and reversibility of the observed ocular lesions.

Mutagenicity - Bacterial Reverse Mutation Test (Ames Test, OECD Test Guideline 471)

The Ames test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[5][6][7]

-

Test System: Histidine-dependent strains of S. typhimurium and/or tryptophan-dependent strains of E. coli.

-

Procedure:

-

The bacterial strains are exposed to the test chemical with and without an exogenous metabolic activation system (S9 mix).

-

The mixture is plated on a minimal medium lacking the required amino acid.

-

-

Endpoint Measurement: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

-

Classification: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.[5][7]

Signaling Pathways and Mechanisms of Toxicity

Specific signaling pathways for the toxicity of this compound have not been elucidated. However, the observed irritation effects are likely due to its acidic nature and potential to interact with cellular membranes and proteins, leading to cell stress and inflammatory responses. The Fmoc (fluorenylmethyloxycarbonyl) protecting group is generally considered to be of low toxicity and is cleaved under basic conditions. The toxicity profile is therefore primarily attributed to the phenylacetic acid moiety.

First Aid Measures

In case of exposure, the following first aid measures are recommended[1]:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

After Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention.

Handling and Storage

-

Handling: Use in a well-ventilated area. Wear personal protective equipment (gloves, eye protection, lab coat). Avoid breathing dust.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Logical Relationships in Safety Assessment

The following diagram illustrates the logical workflow for assessing the safety of a chemical like this compound.

Experimental Workflow for In Vitro Skin Irritation Test

The following diagram outlines the key steps in the OECD TG 439 protocol for assessing skin irritation potential.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety data sheet. Users should always consult the official SDS provided by the manufacturer before handling this chemical and conduct their own risk assessment.

References

- 1. Prediction of toxicity from chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. toxtree.sourceforge.net [toxtree.sourceforge.net]

- 3. VEGA QSAR Versions – VEGA HUB [vegahub.eu]

- 4. softpedia.com [softpedia.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. A new version of VEGA QSAR is available, now including more than 70 models – VEGA HUB [vegahub.eu]

An In-depth Technical Guide to the Solubility of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid, a compound commonly known as Fmoc-D-Phenylglycine (Fmoc-D-Phg-OH). Understanding the solubility of this Fmoc-protected amino acid is critical for its application in solid-phase peptide synthesis (SPPS), where inadequate solubility can hinder coupling efficiency and impact the purity of the final peptide product.

Physicochemical Properties

-

Chemical Formula: C₂₃H₁₉NO₄

-

Molecular Weight: 373.4 g/mol [1]

-

Appearance: White to off-white powder[1]

-

Storage: 0 - 8 °C[1]

Solubility Data

Quantitative solubility data for Fmoc-D-Phg-OH across a wide range of solvents is not extensively documented in publicly available literature. However, based on product specifications and related studies on similar Fmoc-amino acids, the following qualitative and semi-quantitative data has been compiled.

Table 1: Solubility of this compound in Various Solvents

| Solvent | General Solubility | Notes |

| Dimethylformamide (DMF) | Readily Soluble / Clearly Soluble | A product specification indicates clear solubility at a concentration of 1 mmole in 2 ml. It is a standard and effective solvent for SPPS. |

| Dimethyl sulfoxide (DMSO) | Readily Soluble | Generally a good solvent for Fmoc-amino acids.[2] |

| Dichloromethane (DCM) | Readily Soluble | A common solvent used in organic synthesis and for dissolving Fmoc-protected amino acids.[2] |

| N-Methyl-2-pyrrolidone (NMP) | Good Solubility | Frequently used as a substitute for DMF in SPPS, with similar solvating properties for Fmoc-amino acids.[3] |

| Tetrahydrofuran (THF) | Moderate Solubility | Can be used, sometimes in mixtures, but may be less effective than DMF or NMP for achieving high concentrations.[3] |

| PolarClean | Highly Soluble | A greener solvent alternative where most Fmoc-amino acids, including likely Fmoc-D-Phg-OH, show high solubility (>0.4 M).[4] |

| Water | Sparingly Soluble | The hydrophobic nature of the Fmoc group significantly limits its solubility in aqueous solutions.[2][3] |

| Methanol | Soluble | Noted as a solvent for the L-enantiomer, suggesting solubility for the D-enantiomer as well.[2] |

| Acetonitrile | Soluble | Mentioned as a solvent for the L-enantiomer.[2] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in a given solvent. This protocol is adapted from established methods for structurally similar Fmoc-protected amino acids.[3]

Materials:

-

This compound

-

Selected solvents (e.g., DMF, NMP, DCM)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/agitator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the compound to a known volume of the selected solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vial at high speed to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates.

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Inject the diluted sample into the HPLC system.

-

Use a reverse-phase C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).

-

Detect the compound by UV absorbance at a characteristic wavelength, such as 265 nm or 301 nm.[3]

-

-

Quantification:

-

Determine the concentration of the compound in the diluted sample by comparing its peak area to a pre-established calibration curve.

-

Calculate the original concentration in the saturated solution, taking the dilution factor into account. This value represents the solubility of the compound in the tested solvent at the specified temperature.

-

Visualizations

The following diagram illustrates the experimental workflow for determining the solubility of the target compound.

Caption: Experimental workflow for solubility determination.

References

Technical Guide: Physicochemical Properties of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid, commonly known as Fmoc-D-phenylglycine, is a crucial building block in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) protecting group provides a base-labile masking of the alpha-amino group, allowing for the sequential addition of amino acids to a growing peptide chain under mild conditions. This technical guide provides an in-depth overview of the melting point of Fmoc-D-phenylglycine, a key parameter for its identification and purity assessment, along with a detailed experimental protocol for its determination.

Physicochemical Data

The quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Melting Point | 168 - 182 °C | [1] |

| 170-180 °C | ||

| Molecular Formula | C₂₃H₁₉NO₄ | [1] |

| Molecular Weight | 373.4 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Purity (HPLC) | ≥ 99% | [1] |

| Optical Rotation | [a]D²⁰ = -81 ± 3º (c=1% in DMF) | [1] |

Experimental Protocol: Melting Point Determination

The melting point of this compound is determined using the capillary method with a calibrated melting point apparatus. This standard procedure ensures accurate and reproducible results.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

This compound, finely powdered

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry.

-

If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

-

-

Loading the Capillary Tube:

-

Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the sample down.

-

Repeat this process until the packed sample is approximately 2-3 mm high.

-

-

Melting Point Measurement:

-

Place the capillary tube into the sample holder of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate (e.g., 10-20 °C per minute) to determine an approximate melting range.

-

Once the approximate melting temperature is known, allow the apparatus to cool to at least 20 °C below this temperature.

-

Prepare a new capillary tube with the sample and place it in the apparatus.

-

Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the clear point).

-

The melting point is reported as the range between these two temperatures.

-

-

Data Recording and Analysis:

-

Record the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C). A broad melting range can indicate the presence of impurities.

-

For verification, the procedure should be repeated with a fresh sample.

-

Workflow and Logical Relationships

The following diagram illustrates the experimental workflow for the determination of the melting point of this compound.

Caption: Workflow for Melting Point Determination.

References

A Technical Guide to the Spectroscopic Characterization of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid, a key building block in peptide synthesis and drug discovery. This document outlines expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for their acquisition, and presents a visual workflow for the analytical process.

Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound. This data is compiled from typical values for Fmoc-protected amino acids and related compounds, providing a reliable reference for researchers.

Table 1: ¹H NMR Spectroscopic Data (Expected)

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.8 | br s | 1H | COOH |

| ~7.90 | d | 2H | Fmoc H4, H5 |

| ~7.72 | d | 2H | Fmoc H1, H8 |

| ~7.42 | t | 2H | Fmoc H2, H7 |

| ~7.33 | t | 2H | Fmoc H3, H6 |

| ~7.30 - 7.20 | m | 5H | Phenyl H |

| ~5.40 | d | 1H | α-CH |

| ~4.30 | m | 1H | Fmoc H9 |

| ~4.25 | m | 2H | Fmoc CH₂ |

Table 2: ¹³C NMR Spectroscopic Data (Expected)

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS)

| Chemical Shift (δ) ppm | Assignment |

| ~171.5 | COOH |

| ~156.5 | C=O (Fmoc) |

| ~143.8 | Fmoc C4a, C4b |

| ~140.7 | Fmoc C8a, C9a |

| ~138.0 | Phenyl C1' |

| ~128.5 | Phenyl CH |

| ~128.0 | Phenyl CH |

| ~127.6 | Fmoc C2, C7 |

| ~127.1 | Fmoc C3, C6 |

| ~125.2 | Fmoc C1, C8 |

| ~120.1 | Fmoc C4, C5 |

| ~66.3 | Fmoc CH₂ |

| ~57.0 | α-CH |

| ~46.6 | Fmoc C9 |

Table 3: IR Spectroscopic Data (Expected)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3300 | Medium | N-H stretch (Amide) |

| ~3060 | Medium | C-H stretch (Aromatic) |

| ~2950 | Medium | C-H stretch (Aliphatic) |

| ~1720 | Strong | C=O stretch (Carboxylic Acid) |

| ~1690 | Strong | C=O stretch (Amide I) |

| ~1530 | Strong | N-H bend (Amide II) |

| ~1450, 1480 | Medium | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch |

| ~740, 760 | Strong | C-H out-of-plane bend (Aromatic) |

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₂₃H₁₉NO₄ |

| Molecular Weight | 373.40 g/mol |

| Expected [M+H]⁺ (m/z) | 374.13 |

| Expected [M+Na]⁺ (m/z) | 396.11 |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are designed to yield high-quality, reproducible results for researchers in a drug development setting.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Other deuterated solvents such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) may be used if solubility is an issue, though DMSO-d₆ is often preferred for Fmoc-protected amino acids.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹H NMR Acquisition:

-

The ¹H NMR spectrum is typically acquired on a 400 MHz or higher field spectrometer.

-

Standard acquisition parameters include a spectral width of -2 to 14 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.

-

A sufficient number of scans (typically 16-64) should be averaged to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is acquired on the same instrument.

-

A proton-decoupled pulse sequence is used to simplify the spectrum.

-

Typical parameters include a spectral width of 0 to 200 ppm and a longer relaxation delay (2-5 seconds) due to the longer relaxation times of carbon nuclei.

-

A larger number of scans (typically 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

-

IR Spectrum Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Acquire the spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

2.3 Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.

-

A small amount of formic acid (0.1%) may be added to promote protonation for positive ion mode analysis.

-

-

Mass Spectrum Acquisition (Electrospray Ionization - ESI):

-

The analysis is typically performed using a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

The mass spectrum is acquired in positive ion mode to observe protonated ([M+H]⁺) or other adducted ions (e.g., [M+Na]⁺).

-

A mass range of m/z 100-1000 is typically scanned.

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by providing highly accurate mass measurements.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide on the Crystal Structure of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid (Fmoc-D-phenylglycine)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest search, a publicly available, experimentally determined single-crystal structure of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid could not be located in open crystallographic databases. Therefore, this guide provides a general overview, standardized experimental protocols, and a hypothetical representation of its crystallographic data for illustrative and educational purposes. The presented quantitative data is a plausible example and should not be considered as experimentally verified results.

Introduction

This compound, commonly known as Fmoc-D-phenylglycine, is a crucial building block in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) protecting group provides a base-labile handle for the temporary protection of the alpha-amino group, which is a cornerstone of modern peptide chemistry. The phenylglycine moiety, with its phenyl group directly attached to the alpha-carbon, imparts unique conformational constraints and potential for enhanced biological activity and stability in peptides.

Understanding the three-dimensional structure of Fmoc-D-phenylglycine at the atomic level is critical for comprehending its packing motifs, intermolecular interactions, and solid-state properties. This knowledge can inform crystallization processes, aid in computational modeling of peptide structures, and provide insights into potential polymorphism. This whitepaper outlines the standard methodologies for determining such a crystal structure and presents a hypothetical data set for reference.

Molecular Structure

The molecular structure of Fmoc-D-phenylglycine consists of a central phenylglycine core, with the amino group protected by the bulky Fmoc group.

Molecular Formula: C₂₃H₁₉NO₄ Molecular Weight: 373.40 g/mol

Hypothetical Crystallographic Data

The following table summarizes a hypothetical, yet plausible, set of crystallographic data for Fmoc-D-phenylglycine, based on typical values for similar organic compounds.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | |

| a (Å) | 10.15 |

| b (Å) | 8.50 |

| c (Å) | 11.20 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 930.5 |

| Z (Molecules per unit cell) | 2 |

| Calculated Density (g/cm³) | 1.332 |

| Radiation Wavelength (Å) | 0.71073 (Mo Kα) |

| Temperature (K) | 293(2) |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |

| Goodness-of-fit on F² | 1.05 |

Experimental Protocols

The determination of the crystal structure of a small molecule like Fmoc-D-phenylglycine involves a series of well-defined experimental steps.

A standard protocol for the synthesis of Fmoc-D-phenylglycine involves the reaction of D-phenylglycine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.

-

Dissolution: D-phenylglycine is dissolved in an aqueous solution of a base, such as sodium carbonate or sodium bicarbonate, to deprotonate the amino group.

-

Addition of Fmoc Reagent: A solution of Fmoc-Cl or Fmoc-OSu in an organic solvent (e.g., dioxane or acetone) is added dropwise to the D-phenylglycine solution at a reduced temperature (typically 0-5 °C) to control the reaction rate.

-

Reaction: The mixture is stirred for several hours at room temperature, allowing the reaction to proceed to completion. The pH is monitored and maintained in the basic range.

-

Work-up: The reaction mixture is typically washed with a non-polar organic solvent (e.g., diethyl ether) to remove unreacted Fmoc reagent and byproducts.

-

Acidification: The aqueous layer is acidified with a dilute acid (e.g., HCl) to a pH of approximately 2-3, leading to the precipitation of the Fmoc-D-phenylglycine product.

-

Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Obtaining high-quality single crystals is often the most challenging step.[1] Several crystallization techniques can be employed:

-

Slow Evaporation: A saturated solution of Fmoc-D-phenylglycine in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is prepared. The solvent is allowed to evaporate slowly in a dust-free environment, leading to the formation of crystals over days or weeks.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can lead to the formation of single crystals.

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[2]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (often to 100 K) to reduce thermal vibrations and improve data quality. The diffractometer directs a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) onto the crystal.[3] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[3]

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

-

Data Reduction: The intensities of the diffraction spots are integrated, corrected for experimental factors (e.g., Lorentz and polarization effects), and a unique set of reflection data is generated.

-

Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and thermal parameters are refined using a least-squares minimization procedure to achieve the best fit between the observed and calculated diffraction data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

Caption: Workflow for the synthesis and purification of Fmoc-D-phenylglycine.

References

A Technical Guide to the Synthesis of Fmoc-(R)-phenylglycine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review on the synthesis of Fmoc-(R)-phenylglycine, a critical building block in peptide synthesis and drug development. The document outlines various synthetic strategies, presents quantitative data for comparative analysis, and offers detailed experimental protocols for key methodologies. Visual diagrams of synthetic pathways are included to facilitate a clear understanding of the chemical transformations involved.

Introduction

Fmoc-(R)-phenylglycine, also known as Fmoc-D-phenylglycine, is a non-proteinogenic amino acid derivative widely used in the synthesis of peptides and peptidomimetics with unique structural and biological properties. The incorporation of the bulky phenylglycine residue can induce specific secondary structures in peptides, and the stereochemistry of the α-carbon is crucial for biological activity. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is favored for its base-lability, allowing for orthogonal protection strategies in solid-phase peptide synthesis (SPPS). However, the synthesis of Fmoc-(R)-phenylglycine presents challenges, primarily in achieving high enantiopurity of the (R)-phenylglycine core and in preventing racemization during subsequent synthetic manipulations, particularly during peptide coupling steps.

This guide explores the principal synthetic routes to obtain enantiomerically pure (R)-phenylglycine and its subsequent protection with the Fmoc group.

Enantioselective Synthesis of (R)-Phenylglycine

The cornerstone of synthesizing Fmoc-(R)-phenylglycine is the production of optically pure (R)-phenylglycine. Several strategies have been developed, with the most prominent being chemoenzymatic synthesis, asymmetric Strecker synthesis, and chiral resolution of racemic mixtures.

Chemoenzymatic Synthesis

Chemoenzymatic methods offer an elegant and highly selective approach to (R)-phenylglycine. One notable strategy combines a chemical Strecker synthesis to produce racemic phenylglycinonitrile from benzaldehyde, cyanide, and ammonia, followed by an enantioselective enzymatic hydrolysis. A mutant of the nitrilase from Pseudomonas fluorescens EBC191 has been shown to be highly (R)-specific, allowing for the synthesis of (R)-phenylglycine with high enantiomeric excess and yield. This process benefits from a dynamic kinetic resolution, where the unreacted (S)-phenylglycinonitrile racemizes in situ under the alkaline reaction conditions, thus theoretically allowing for a 100% yield of the desired (R)-enantiomer.[1]

Asymmetric Strecker Synthesis

The asymmetric Strecker synthesis provides a direct route to chiral α-amino nitriles, the precursors to α-amino acids. One effective method utilizes (R)-phenylglycine amide as a chiral auxiliary. The reaction of this auxiliary with an aldehyde and a cyanide source is followed by a crystallization-induced asymmetric transformation. In this process, one diastereomer of the resulting α-amino nitrile selectively precipitates from the reaction mixture, while the diastereomer remaining in solution epimerizes. This dynamic resolution allows for the isolation of a single diastereomer in high yield and with excellent diastereomeric excess.[2]

Chiral Resolution of Racemic Phenylglycine

Resolution of racemic phenylglycine is a classical yet viable method for obtaining the pure enantiomers. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. Another approach involves the formation of diastereomeric esters, for example, with (-)-menthol, which can then be separated by chromatography.[3] While effective, resolution methods are inherently limited to a maximum theoretical yield of 50% for the desired enantiomer without an accompanying racemization and recycling process for the unwanted enantiomer.

Fmoc Protection of (R)-Phenylglycine

Once enantiomerically pure (R)-phenylglycine is obtained, the α-amino group is protected with the Fmoc group. This is typically achieved by reacting (R)-phenylglycine with an Fmoc-donating reagent such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. The use of Fmoc-OSu is often preferred as it tends to produce fewer side products compared to the more reactive Fmoc-Cl.[4] The reaction is typically carried out in a solvent mixture, such as dioxane and water, with a base like sodium bicarbonate to neutralize the acid generated during the reaction.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of (R)-phenylglycine and its subsequent Fmoc-protection, based on literature findings.

Table 1: Enantioselective Synthesis of (R)-Phenylglycine

| Method | Starting Materials | Chiral Source/Catalyst | Yield (%) | Enantiomeric/Diastereomeric Excess (%) | Reference |

| Chemoenzymatic Synthesis | Benzaldehyde, KCN, Ammonia | Nitrilase from P. fluorescens EBC191 mutant | up to 81 | ≥ 95 (ee) | [1] |

| Asymmetric Strecker Synthesis | Pivaldehyde, NaCN, Acetic Acid | (R)-Phenylglycine amide | 93 | > 99 (dr) | [2] |

| Asymmetric Strecker Synthesis | 3,4-Dimethoxyphenylacetone, NaCN | (R)-Phenylglycine amide | 76 | > 99 (dr) | [2] |

| Chiral Resolution | Racemic Phenylglycine, (-)-Menthol | Chromatographic separation of diastereomeric esters | - | 99 (purity of each diastereomer) | [3] |

Table 2: Fmoc Protection of Amino Acids

| Amino Acid Substrate | Fmoc Reagent | Base | Solvent System | Yield (%) | Reference |

| DL-Phenylalanine | Fmoc-OSu | Sodium Bicarbonate | Dioxane/Water | High | [4] |

| Various Amines | Fmoc-Cl | - | Water | 80-90 | [5] |

Experimental Protocols

Chemoenzymatic Synthesis of (R)-Phenylglycine[1]

Materials:

-

Benzaldehyde

-

Potassium cyanide (KCN)

-

Ammonium acetate/Ammonium hydroxide buffer (500 mM, pH 9.5)

-

Resting cells of E. coli JM109ΔpepA expressing an (R)-specific nitrilase variant

Procedure:

-

In a tightly closed glass vessel, prepare a reaction mixture containing 150 mM KCN in 500 mM ammonium acetate/NH₄OH-buffer (pH 9.5) at 40°C.

-

Start the reaction by adding 50 mM benzaldehyde to the mixture.

-

Stir the mixture intensively (e.g., 1500 rpm) for 120 minutes to form racemic phenylglycinonitrile in situ.

-

Initiate the biotransformation by adding the resting cells of the recombinant E. coli strain to the aqueous solution of the in situ-prepared rac-phenylglycinonitrile.

-

Continue the reaction under controlled conditions until completion.

-

Monitor the formation of (R)-phenylglycine and the consumption of the nitrile by a suitable analytical method such as chiral HPLC.

-

Upon completion, isolate and purify the (R)-phenylglycine from the reaction mixture.

Asymmetric Strecker Synthesis of an α-Amino Nitrile using (R)-Phenylglycine Amide[6]

Materials:

-

(R)-phenylglycine amide

-

Pivaldehyde

-

30% aqueous sodium cyanide

-

Glacial acetic acid

-

Water

Procedure:

-

To a stirred suspension of (R)-phenylglycine amide (1.0 eq) in water, add pivaldehyde (1.05 eq) at room temperature.

-

Simultaneously, add 30% aqueous sodium cyanide (1.05 eq) and glacial acetic acid (1.06 eq) over a period of 30 minutes. The temperature may rise to 28-30°C.

-

Stir the mixture for 2 hours at 30°C.

-

Increase the temperature to 70°C and continue stirring for 20 hours.

-

Cool the reaction mixture to 30°C.

-

Isolate the precipitated solid amino nitrile by filtration and wash with water.

-

The resulting diastereomerically pure α-amino nitrile can then be hydrolyzed to the corresponding α-amino acid.

General Protocol for Fmoc Protection of (R)-Phenylglycine using Fmoc-OSu[4]

Materials:

-

(R)-Phenylglycine

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Hexane

-

1M Hydrochloric acid (HCl)

Procedure:

-

Dissolve (R)-Phenylglycine (1 equivalent) in a 10% aqueous solution of sodium bicarbonate. A 1:1 mixture of dioxane and water can be used as the solvent system. Stir until the amino acid is fully dissolved.

-

Cool the solution in an ice bath.

-

In a separate flask, dissolve Fmoc-OSu (approximately 1.05 equivalents) in dioxane.

-

Add the Fmoc-OSu solution dropwise to the cooled amino acid solution over 30-60 minutes with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (8-12 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, add deionized water to dissolve any salts.

-

Wash the aqueous mixture with ethyl acetate to remove unreacted Fmoc-OSu and other organic-soluble impurities. Retain the aqueous layer.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1M HCl. The Fmoc-(R)-phenylglycine product will precipitate as a white solid.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold deionized water to remove inorganic salts.

-

Dry the product under vacuum. The product can be further purified by recrystallization if necessary.

Visualizations of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic methodologies described.

Caption: Synthetic pathways to Fmoc-(R)-phenylglycine.

Caption: Experimental workflow for Fmoc protection.

References

Methodological & Application

Application Notes and Protocols for the Use of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic Acid in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid, commonly known as Fmoc-D-phenylglycine, is a non-proteinogenic amino acid derivative utilized in solid-phase peptide synthesis (SPPS). The incorporation of D-phenylglycine into peptide sequences is a key strategy in medicinal chemistry to develop novel therapeutics with enhanced pharmacological properties. Peptides containing this residue exhibit diverse biological activities, including antimicrobial and protease inhibitory functions.[1][2][3][4] The phenyl group directly attached to the α-carbon can induce specific secondary structures and confer increased resistance to enzymatic degradation.[5]

This document provides detailed application notes and protocols for the efficient and stereochemically controlled incorporation of Fmoc-D-phenylglycine into peptides using Fmoc-based SPPS. A primary challenge associated with the use of phenylglycine derivatives is the susceptibility to racemization at the α-carbon during the coupling step.[1][6][7] These protocols are optimized to minimize this side reaction, ensuring the synthesis of the desired peptide epimer.

Key Considerations for Incorporating Fmoc-D-Phenylglycine

The most critical step prone to racemization during the incorporation of Fmoc-D-phenylglycine is the base-catalyzed activation and coupling.[1][6] Standard coupling conditions commonly used in Fmoc-SPPS can lead to significant epimerization. Therefore, careful selection of coupling reagents and bases is paramount to preserve the stereochemical integrity of the D-phenylglycine residue.

Recommendations to Minimize Racemization:

-

Coupling Reagents: The use of third-generation uronium coupling reagents like COMU or phosphonium-based reagents like DEPBT is highly recommended.[1][6] These have been shown to significantly suppress racemization compared to standard reagents like HBTU, HATU, or PyBOP.

-

Bases: Weak, non-nucleophilic bases such as 2,4,6-trimethylpyridine (TMP) or diisopropylethylamine (DIPEA) should be used in conjunction with the recommended coupling reagents. The combination of COMU/TMP or DEPBT/TMP has proven to be particularly effective in minimizing epimerization.[1][6]

-

Microwave-Assisted SPPS: Under specific conditions, microwave-assisted synthesis can be employed to reduce racemization. For instance, the use of the triazine-derived coupling reagent DMTMM-BF4 with N-methylmorpholine (NMM) as the activator base has shown to improve diastereomeric purity.[8]

Experimental Protocols

The following protocols outline the key steps for the successful incorporation of Fmoc-D-phenylglycine into a peptide sequence via manual or automated Fmoc-SPPS.

Protocol 1: Resin Preparation and First Amino Acid Loading

This protocol is for loading the first Fmoc-protected amino acid onto the resin. The choice of resin (e.g., Wang, Rink Amide, 2-Chlorotrityl) will determine the C-terminal functionality of the final peptide (acid or amide).[9][10]

Materials:

-

Appropriate resin (e.g., 2-chlorotrityl chloride resin for a C-terminal acid)

-

Fmoc-protected amino acid

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Methanol (MeOH)

-

SPPS reaction vessel

Procedure:

-

Place the desired amount of resin in a reaction vessel.

-

Swell the resin in DCM for at least 30 minutes.[10]

-

Dissolve 1.5-2.0 equivalents of the first Fmoc-amino acid and 3.0-4.0 equivalents of DIPEA in DCM.

-

Add the amino acid solution to the swollen resin and agitate for 1-2 hours.

-

To cap any remaining unreacted sites on the resin, add a solution of DCM/MeOH/DIPEA (80:15:5) and agitate for 30 minutes.[11]

-

Wash the resin thoroughly with DCM followed by DMF to prepare for the first deprotection step.

Protocol 2: Peptide Chain Elongation (Single Cycle)

This cycle of deprotection and coupling is repeated for each amino acid in the peptide sequence.

Materials:

-

Peptide-resin

-

20% Piperidine in DMF

-

DMF

-

DCM

-

Fmoc-amino acid (3-5 equivalents)

-

Coupling reagent (e.g., HBTU, HATU, HCTU) (3-5 equivalents)

-

Base (e.g., DIPEA, TMP) (6-10 equivalents)

Procedure:

-

Fmoc Deprotection:

-

Amino Acid Coupling (for standard amino acids):

-

In a separate vessel, dissolve the Fmoc-amino acid, coupling reagent, and base in DMF.

-

Add the activation mixture to the deprotected peptide-resin and agitate for 1-2 hours.

-

Wash the resin with DMF and DCM.

-

Perform a ninhydrin test to confirm complete coupling.

-

Protocol 3: Optimized Coupling of Fmoc-D-Phenylglycine

This protocol should be substituted for the standard coupling step (Protocol 2, step 2) when incorporating Fmoc-D-phenylglycine to minimize racemization.

Materials:

-

Deprotected peptide-resin

-

Fmoc-D-phenylglycine (1.5-2.0 equivalents)

-

COMU or DEPBT (1.5-2.0 equivalents)

-

TMP or DIPEA (3.0-4.0 equivalents)

-

DMF

Procedure:

-

In a separate reaction vessel, pre-dissolve Fmoc-D-phenylglycine in DMF.

-

Add the coupling reagent (COMU or DEPBT) and the base (TMP or DIPEA) to the amino acid solution.

-

Immediately add the activation mixture to the deprotected peptide-resin.

-

Agitate the reaction mixture for 2-4 hours. The extended coupling time ensures higher efficiency, which is often required for sterically hindered amino acids like phenylglycine.

-

Wash the resin thoroughly with DMF and DCM.

-

Confirm the completion of the coupling reaction using a ninhydrin test. If the test is positive, a second coupling may be necessary.

Protocol 4: Final Cleavage and Deprotection

This protocol is for cleaving the completed peptide from the resin and removing the side-chain protecting groups.

Materials:

-

Peptide-resin

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), phenol)

-

Cold diethyl ether

Procedure:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail. A common general-purpose cocktail is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5). For peptides without sensitive residues like Cys, Met, or Trp, a simpler mixture of TFA/TIS/water (95:2.5:2.5) is often sufficient.[13]

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[14]

-

Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum. The peptide can then be purified by preparative RP-HPLC.

Data Presentation

The following tables summarize the impact of different coupling conditions on the racemization of phenylglycine during SPPS.